1'H-Spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one 1'H-Spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15976536
InChI: InChI=1S/C11H13N3O/c15-10-8-3-1-2-4-9(8)13-11(14-10)5-6-12-7-11/h1-4,12-13H,5-7H2,(H,14,15)
SMILES:
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol

1'H-Spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one

CAS No.:

Cat. No.: VC15976536

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

1'H-Spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one -

Specification

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
IUPAC Name spiro[1,3-dihydroquinazoline-2,3'-pyrrolidine]-4-one
Standard InChI InChI=1S/C11H13N3O/c15-10-8-3-1-2-4-9(8)13-11(14-10)5-6-12-7-11/h1-4,12-13H,5-7H2,(H,14,15)
Standard InChI Key OCRBANVPIZJPSS-UHFFFAOYSA-N
Canonical SMILES C1CNCC12NC3=CC=CC=C3C(=O)N2

Introduction

Structural and Chemical Characteristics

The IUPAC name spiro[1,3-dihydroquinazoline-2,3'-pyrrolidine]-4-one underscores its bicyclic system, where the pyrrolidine ring (a five-membered saturated nitrogen heterocycle) is connected via a spiro junction to the quinazolinone moiety (a bicyclic structure comprising a benzene ring fused to a pyrimidinone) . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₁H₁₃N₃O
Molecular Weight203.24 g/mol
SMILES NotationC1CNCC12NC3=CC=CC=C3C(=O)N2
InChIKeyOCRBANVPIZJPSS-UHFFFAOYSA-N

The spiro junction at position 3 of the pyrrolidine and position 2 of the quinazolinone introduces steric constraints that influence conformational flexibility and intermolecular interactions .

Synthesis and Derivatives

Solid-Phase Synthesis

A traceless solid-phase synthesis route was developed for spiroquinazolines, leveraging commercially available building blocks such as protected amino acids (e.g., 2,4-diaminobutyric acid) and α-bromoacetophenones . The process involves:

  • Acyclic Precursor Assembly: Formation of 1,2-dihydroquinazoline-2-carboxylate derivatives via C-arylation.

  • Cyclization: Base-mediated tandem reactions yield indazole oxides, followed by ring expansion to quinazolines.

  • Spirocyclization: Cleavage from the resin induces cyclization into the final spiro product .

This method achieves moderate-to-excellent yields under optimized conditions, though specific data for 1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one remain unpublished .

Structural Analogs

Alkyl-substituted derivatives, such as the 1'-methyl and 1'-ethyl variants, demonstrate how minor modifications alter physicochemical and biological profiles:

DerivativeMolecular FormulaMolecular Weight (g/mol)Key Modification
1'-MethylC₁₂H₁₅N₃O217.27Methyl at pyrrolidine N
1'-EthylC₁₂H₁₅N₃O217.27Ethyl at pyrrolidine N

The methyl derivative (CAS 1708013-23-3) exhibits a molecular weight of 217.27 g/mol, with its synthesis likely mirroring methods for the parent compound .

Biological Activities and Mechanisms

Antimicrobial and Anticancer Properties

Quinazoline derivatives are known for diverse pharmacological activities. While direct evidence for 1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one is limited, analogs like 1'-ethyl-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one show anticancer and antimicrobial effects in preliminary assays. These activities likely arise from interactions with DNA topoisomerases or microbial cell wall synthesis enzymes.

Analytical Characterization

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR spectra resolve distinct signals for the quinazolinone aromatic protons (δ 6.8–7.5 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm).

  • Infrared (IR) Spectroscopy: A strong absorption band near 1680 cm⁻¹ confirms the carbonyl group of the quinazolinone.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is typically employed for purity assessment, achieving >95% purity for synthesized batches .

Applications and Future Directions

Drug Discovery

The compound’s spirocyclic architecture enhances target selectivity, making it a candidate for fragment-based drug design. Computational docking studies predict favorable binding to kinases and G protein-coupled receptors (GPCRs) .

Chemical Biology

Functionalization at the pyrrolidine nitrogen or quinazolinone C-4 position enables the development of probes for studying enzyme mechanisms or cellular pathways .

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